molecular formula C10H7BrFNO2 B1415645 Ethyl 6-bromo-2-cyano-3-fluorobenzoate CAS No. 1805583-27-0

Ethyl 6-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1415645
CAS No.: 1805583-27-0
M. Wt: 272.07 g/mol
InChI Key: VFAZAKRMDXRXNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-cyano-3-fluorobenzoate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 2-cyano-3-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-fluorobenzoate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: In biological research, the compound is used to study the effects of fluorinated and brominated compounds on biological systems.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-cyano-3-fluorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity. For example, the bromine atom can participate in halogen bonding interactions with biological targets, while the cyano group can act as an electron-withdrawing group, influencing the compound’s overall reactivity.

Properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)8(12)4-3-7(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAZAKRMDXRXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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